molecular formula C10H15NO2S B1520374 4-[(Propane-2-sulfonyl)methyl]aniline CAS No. 635702-61-3

4-[(Propane-2-sulfonyl)methyl]aniline

Cat. No.: B1520374
CAS No.: 635702-61-3
M. Wt: 213.3 g/mol
InChI Key: DDGGXSJRHALAOX-UHFFFAOYSA-N
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Description

4-[(Propane-2-sulfonyl)methyl]aniline is an organic compound with the molecular formula C9H13NO2S. This compound features an aniline group attached to a propane-2-sulfonyl group, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Direct Sulfonation: The compound can be synthesized by the sulfonation of aniline using propane-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.

  • Reductive Amination: Another method involves the reductive amination of 4-(propane-2-sulfonyl)benzaldehyde with aniline in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistency and efficiency. The choice of method depends on the desired scale and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding nitro compound.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of secondary amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like tin chloride and iron powder are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Nitro Compounds: Resulting from oxidation reactions.

  • Secondary Amines: Formed through reduction of nitro groups.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-[(Propane-2-sulfonyl)methyl]aniline is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is utilized in the development of new drugs, particularly in the field of anti-inflammatory and analgesic medications.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(Propane-2-sulfonyl)methyl]aniline exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.

  • Sulfapyridine: Another sulfonamide with applications in medicine.

  • Propane-2-sulfonyl chloride: A related compound used in the synthesis of sulfonamides.

Properties

IUPAC Name

4-(propan-2-ylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)14(12,13)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGGXSJRHALAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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